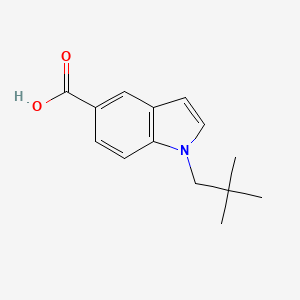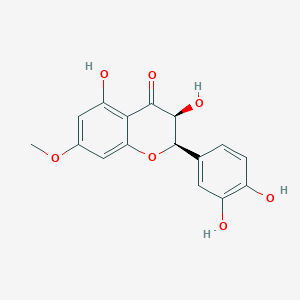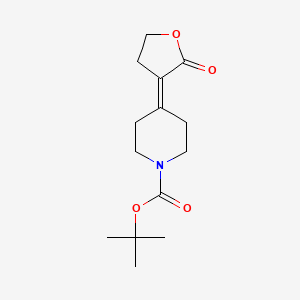
3-(2-Isopropylphenyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Isopropylphenyl)piperazin-2-one is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Isopropylphenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Isopropylphenyl)piperazin-2-one has numerous applications in scientific research. It is used in the synthesis of biologically active compounds and pharmaceuticals. Its derivatives are employed in the development of drugs for various therapeutic areas, including antiemetic drugs like Aprepitant . Additionally, it is used in the synthesis of peptide-based drugs and as a building block for other heterocyclic compounds .
Wirkmechanismus
The mechanism of action of 3-(2-Isopropylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathwaysThis interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(2-Isopropylphenyl)piperazin-2-one include other piperazine derivatives such as 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-(2-propan-2-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-9(2)10-5-3-4-6-11(10)12-13(16)15-8-7-14-12/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
DPZOCPXSQZAPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2C(=O)NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)






![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)






